molecular formula C23H19NO4S B2732319 [4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114658-16-0

[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2732319
CAS No.: 1114658-16-0
M. Wt: 405.47
InChI Key: RAXAGAPIBHXAMB-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold with a 4-ethoxyphenyl substituent at position 4 and a phenyl methanone group at position 2.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-2-28-19-14-12-18(13-15-19)24-16-22(23(25)17-8-4-3-5-9-17)29(26,27)21-11-7-6-10-20(21)24/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXAGAPIBHXAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazinone core, followed by the introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: [4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin

Biological Activity

The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, with a molecular formula of C25H24N2O4S and a molecular weight of 448.55 g/mol, belongs to the class of benzothiazinones. This class has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that benzothiazinones exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Specifically, compounds within this class have been evaluated for their effects on acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.

Key Findings

  • Acetylcholinesterase Inhibition : Compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown promising AChE inhibition. For instance, a related benzothiazinone exhibited an IC50 value of 8.48 µM in the cerebral cortex and 39.80 µM in the hippocampus of rat models . This suggests potential therapeutic applications in cognitive disorders.
  • Cytotoxicity : The cytotoxic effects of various benzothiazinones have been assessed using human fibroblast cell lines (MCR-5). One study indicated that certain derivatives did not show significant cytotoxicity at concentrations up to 100 µM . This is critical for evaluating the safety profile of these compounds.
  • Antimicrobial Activity : Benzothiazinones have demonstrated antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: AChE Inhibition

In a study evaluating the AChE inhibitory activity of several benzothiazinones, it was found that modifications to the phenyl rings significantly influenced potency. The compound [5Bd] showed notable inhibition with an IC50 value suggesting its potential as a lead compound for developing new AChE inhibitors .

Case Study 2: Anticancer Properties

Research into the anticancer properties of benzothiazinones has revealed their ability to induce apoptosis in cancer cell lines. For example, certain derivatives were tested against pancreatic cancer cells and exhibited significant cytostatic activity . This highlights their potential role in cancer therapy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Benzothiazinone 5BdAChE InhibitionCerebral Cortex8.48
Benzothiazinone XN0502CytotoxicityMCR-5 Cells>100 (safe)
Benzothiazinone DerivativeAnticancer ActivityPancreatic Cancer CellsSignificant

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Antimicrobial Effects Demonstrates activity against certain bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models, indicating potential for treating inflammatory diseases.
Neuroprotective Effects Shows promise in protecting neuronal cells from damage due to oxidative stress or neurotoxic agents.

Anticancer Studies

A study reported that benzothiazine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

Research demonstrated that derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Neuroprotection

In models of neurodegeneration induced by oxidative stress, compounds analogous to this benzothiazine derivative protected neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the benzothiazine ring and attached aryl groups. Key examples include:

Compound Name Substituent on Benzothiazine Molecular Weight Key Features Reference
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-butylphenyl 417.523 Hydrophobic alkyl chain
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-methylphenyl, 7-fluoro Not reported Fluorine enhances electronegativity
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone 4-hydroxy, 3-benzoyl Not reported Hydroxy group for hydrogen bonding
  • Ethoxy vs. Alkyl/Fluoro Substituents : The ethoxy group in the target compound provides moderate hydrophilicity compared to the hydrophobic butyl chain in and the electronegative fluorine in .
  • Sulfone Oxidation: All analogs share the 1,1-dioxido sulfone group, which improves metabolic stability and solubility compared to non-oxidized thiazines.

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